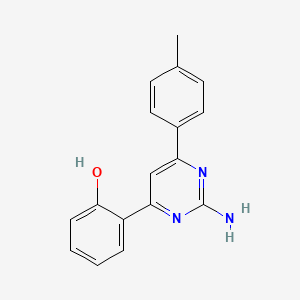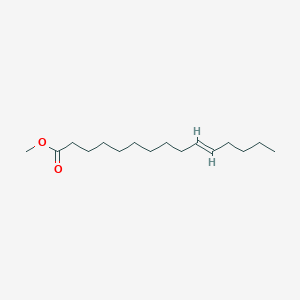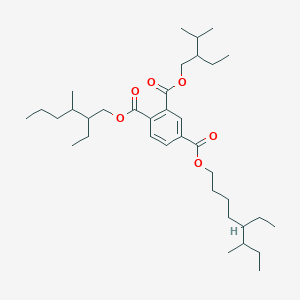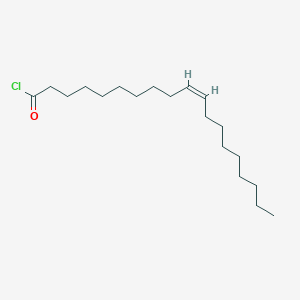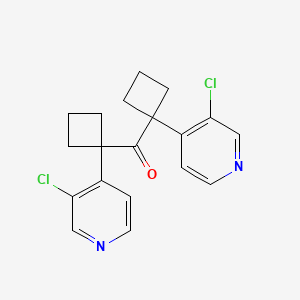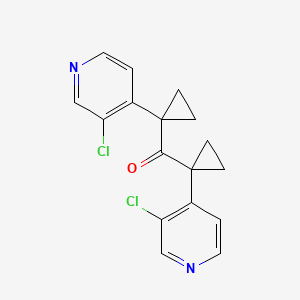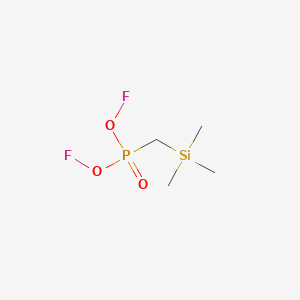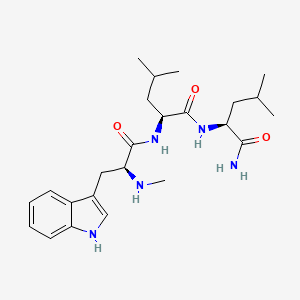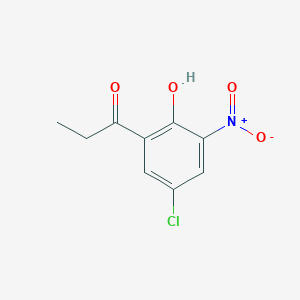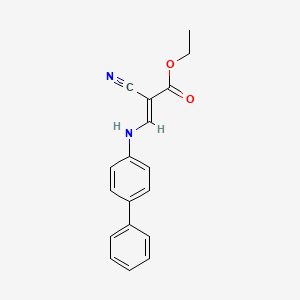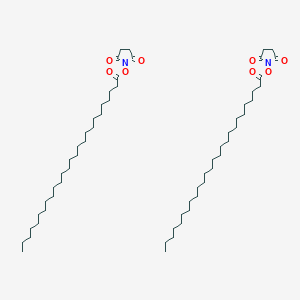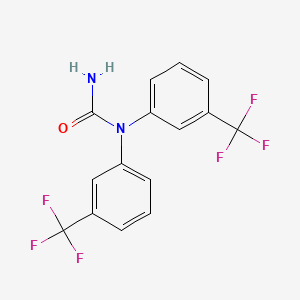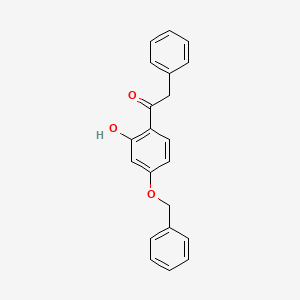![molecular formula C34H58Cl6N10O B8260825 1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride](/img/structure/B8260825.png)
1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Olanexidine Hydrochloride semihydrate involves the reaction of specific biguanide derivatives with hydrochloric acid. The synthetic route typically includes the following steps:
Formation of Biguanide Derivative: The initial step involves the synthesis of a biguanide derivative through the reaction of appropriate amines with cyanoguanidine.
Hydrochloride Formation: The biguanide derivative is then reacted with hydrochloric acid to form the hydrochloride salt.
Semihydrate Formation: The final step involves the crystallization of the hydrochloride salt in the presence of water to form the semihydrate
Industrial production methods for Olanexidine Hydrochloride semihydrate are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of each step in the synthesis .
Chemical Reactions Analysis
Olanexidine Hydrochloride semihydrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Olanexidine Hydrochloride semihydrate into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Olanexidine Hydrochloride semihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving biguanide compounds.
Biology: The compound is utilized in biological research to study its effects on bacterial cells and its potential as an antibacterial agent.
Industry: It is used in the formulation of disinfectants and antiseptics for industrial applications.
Mechanism of Action
The mechanism of action of Olanexidine Hydrochloride semihydrate involves several key steps:
Interaction with Bacterial Surface Molecules: The compound interacts with bacterial surface molecules such as lipopolysaccharides and lipoteichoic acids.
Disruption of Cell Membranes: It disrupts the cell membranes of bacteria, leading to increased membrane permeability and leakage of intracellular components.
Protein Denaturation: At higher concentrations, Olanexidine Hydrochloride semihydrate can denature proteins, leading to cell aggregation and death.
These actions result in the bacteriostatic and bactericidal effects of the compound, making it effective against a wide range of bacterial strains .
Comparison with Similar Compounds
Olanexidine Hydrochloride semihydrate is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Chlorhexidine: Another biguanide compound with antiseptic properties, but with a slightly different mechanism of action.
Povidone-Iodine: An antiseptic with a broader spectrum of activity but different chemical structure and mode of action.
Olanexidine Hydrochloride semihydrate stands out due to its high efficacy against Gram-positive cocci and its unique interaction with bacterial surface molecules .
Properties
IUPAC Name |
1-carbamimidoyl-2-[(3,4-dichlorophenyl)methyl]-1-octylguanidine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H27Cl2N5.2ClH.H2O/c2*1-2-3-4-5-6-7-10-24(16(20)21)17(22)23-12-13-8-9-14(18)15(19)11-13;;;/h2*8-9,11H,2-7,10,12H2,1H3,(H3,20,21)(H2,22,23);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENOUKVQOPIYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.CCCCCCCCN(C(=N)N)C(=NCC1=CC(=C(C=C1)Cl)Cl)N.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H58Cl6N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
835.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-Chloro-2,4-dihydro-1-oxo-1,2,4-triazolo[3,4-c][1,4]benzoxazine](/img/structure/B8260744.png)
